molecular formula C27H20O6Si B3147060 4,4',4''-(Phenylsilanetriyl)tribenzoic acid CAS No. 61414-17-3

4,4',4''-(Phenylsilanetriyl)tribenzoic acid

Cat. No.: B3147060
CAS No.: 61414-17-3
M. Wt: 468.5 g/mol
InChI Key: DJBLEOPDQNRRQJ-UHFFFAOYSA-N
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Description

4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid is a chemical compound with the molecular formula C27H20O6Si and a molecular weight of 468.53 g/mol This compound is known for its unique structure, which includes a phenylsilanetriyl core bonded to three benzoic acid groups

Preparation Methods

The synthesis of 4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid typically involves the reaction of phenyltrichlorosilane with benzoic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent, such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography techniques.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the benzoic acid groups into their corresponding carboxylate forms.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carboxylic acid groups to alcohols.

    Substitution: The phenylsilanetriyl core can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid involves its interaction with specific molecular targets and pathways. The phenylsilanetriyl core can interact with various substrates, facilitating chemical transformations. The benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid can be compared with other similar compounds, such as:

    4,4’,4’'-(Trimethylsilanetriyl)tribenzoic acid: This compound has a trimethylsilanetriyl core instead of a phenylsilanetriyl core, resulting in different chemical properties and reactivity.

    4,4’,4’'-(Phenylgermatriyl)tribenzoic acid: This compound contains a phenylgermatriyl core, which can exhibit different reactivity compared to the phenylsilanetriyl core.

The uniqueness of 4,4’,4’'-(Phenylsilanetriyl)tribenzoic acid lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[bis(4-carboxyphenyl)-phenylsilyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O6Si/c28-25(29)18-6-12-22(13-7-18)34(21-4-2-1-3-5-21,23-14-8-19(9-15-23)26(30)31)24-16-10-20(11-17-24)27(32)33/h1-17H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBLEOPDQNRRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20817692
Record name 4,4',4''-(Phenylsilanetriyl)tribenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20817692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61414-17-3
Record name 4,4′,4′′-(Phenylsilylidyne)tris[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61414-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',4''-(Phenylsilanetriyl)tribenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20817692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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